2,3-Dimethoxyphenylacetonitrile

Descripción

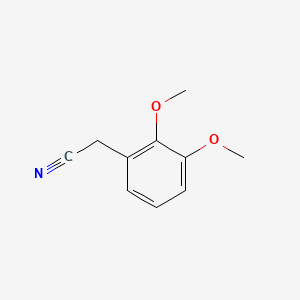

Structure

3D Structure

Propiedades

IUPAC Name |

2-(2,3-dimethoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-12-9-5-3-4-8(6-7-11)10(9)13-2/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAOKGCHIOACZHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196274 | |

| Record name | 2,3-Dimethoxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4468-57-9 | |

| Record name | 2,3-Dimethoxyphenylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004468579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethoxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4468-57-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes and Their Mechanistic Underpinnings

The foundational methods for synthesizing arylacetonitriles, including the 2,3-dimethoxy derivative, are rooted in well-established organic chemistry transformations. These include nucleophilic substitution reactions and the direct functionalization of benzylic positions.

The introduction of a cyanide group (–CN) onto the benzylic carbon attached to the 2,3-dimethoxyphenyl moiety is a direct approach to forming the target molecule. This can be achieved by reacting a suitable precursor with a cyanide source.

A classic and widely used method for the synthesis of arylacetonitriles is the nucleophilic substitution of a benzylic halide with a cyanide salt. This reaction, a variant of the Kolbe nitrile synthesis, involves the displacement of a halide ion (Cl⁻, Br⁻, or I⁻) from 2,3-dimethoxybenzyl halide by a cyanide nucleophile (e.g., from NaCN or KCN).

The reaction mechanism is typically a bimolecular nucleophilic substitution (SN2). The cyanide ion attacks the electrophilic benzylic carbon, leading to the departure of the halide leaving group in a single, concerted step. The efficiency of the reaction is influenced by the nature of the leaving group (I > Br > Cl), the solvent, and the cyanide salt used. For instance, a procedure for the related p-methoxyphenylacetonitrile involves refluxing the corresponding anisyl chloride with sodium cyanide in acetone, with sodium iodide added to facilitate the reaction. orgsyn.org

Modern variations of this approach utilize transition metal catalysis to achieve the cyanation of aryl halides. organic-chemistry.orgorganic-chemistry.orgresearchgate.net Palladium and nickel-based catalysts are commonly employed. For example, a nickel-catalyzed reductive coupling using 2-methyl-2-phenylmalononitrile (B13686465) (MPMN) as a non-toxic cyanating agent has been developed for aryl (pseudo)halides. organic-chemistry.org This method avoids the release of free cyanide. organic-chemistry.org Another approach uses inexpensive and non-toxic potassium hexacyanoferrate (K₄[Fe(CN)₆]) as the cyanide source with a palladium catalyst. researchgate.netgoogle.com

Table 1: Comparison of Cyanation Methods for Aryl Halides

| Catalyst System | Cyanide Source | Substrates | Key Features |

|---|---|---|---|

| Palladium/dppf | Zn(CN)₂ | (Hetero)aryl chlorides | Uses DMAP as an additive. organic-chemistry.org |

| Nickel/dppf | Zn(CN)₂ | (Hetero)aryl halides | Employs DABAL-Me₃ as a reductant. organic-chemistry.org |

| Ligand-free Palladium | K₄[Fe(CN)₆] | Aryl bromides | Rapid reactions in polar aprotic solvents. google.com |

More direct and atom-economical routes involve the cyanation of benzyl (B1604629) alcohols, bypassing the need to first convert the alcohol to a halide. These methods typically require activation of the hydroxyl group to transform it into a better leaving group.

One approach involves the use of trimethylsilyl (B98337) cyanide (TMSCN) in the presence of a Lewis acid catalyst, such as Indium(III) bromide (InBr₃). organic-chemistry.org This reaction proceeds under mild conditions at room temperature and is effective for benzylic alcohols. organic-chemistry.org The proposed mechanism involves the coordination of the Lewis acid to the benzylic hydroxyl group, facilitating its departure and the formation of a stabilized benzyl carbocation. This carbocation is then attacked by the cyanide from TMSCN. organic-chemistry.org This method has proven effective for synthesizing intermediates of various drugs, though its reactivity can be limited with electron-deficient aryl alcohols. organic-chemistry.org

Other catalytic systems have been developed to promote this transformation. A transition-metal-free method uses triphenylphosphine (B44618) (PPh₃) and 1,2-diiodoethane (B146647) (ICH₂CH₂I) to activate the alcohol for nucleophilic substitution by TMSCN. organic-chemistry.org Boron-based Lewis acids like B(C₆F₅)₃ have also been shown to catalyze the direct cyanation of alcohols using isonitriles as a safer cyanide source. mdpi.com

Table 2: Catalytic Systems for Direct Cyanation of Benzyl Alcohols

| Catalyst/Promoter | Cyanide Source | Conditions | Applicable Substrates |

|---|---|---|---|

| InBr₃ (5-10 mol%) | TMSCN | Room Temperature, 5-30 min | Benzylic and allylic alcohols. organic-chemistry.org |

| PPh₃/ICH₂CH₂I | TMSCN | Room Temperature | Primary and benzylic alcohols. organic-chemistry.org |

An alternative synthetic pathway to 2,3-Dimethoxyphenylacetonitrile starts from the corresponding aldehyde, 2,3-dimethoxybenzaldehyde. The aldehyde is first condensed with hydroxylamine (B1172632) (NH₂OH) to form 2,3-dimethoxyphenylaldoxime. Subsequent dehydration of this aldoxime yields the desired nitrile. This method is considered a green synthetic route as the only byproduct is water. rsc.orgnih.gov

The dehydration of aldoximes can be achieved using various chemical reagents and catalysts. The reaction is an environmentally favorable process that produces water as the sole byproduct. nih.gov

Chemical dehydrating agents include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), and various acid anhydrides. However, these reagents often require harsh conditions and can generate significant waste. Catalytic methods are therefore preferred. Simple iron salts have been shown to effectively catalyze the dehydration of aldoximes without the need for other reagents or nitrile-containing solvents. nih.gov

Biocatalysis offers a particularly mild and selective alternative. Aldoxime dehydratases (Oxd) are enzymes that catalyze the dehydration of aldoximes to their corresponding nitriles in an aqueous medium. rsc.orgresearchgate.net These enzymes are heme-containing proteins and have been successfully used for the synthesis of various aromatic and aliphatic nitriles. rsc.orgresearchgate.net The process can be integrated into a chemo-enzymatic cascade where an aldehyde is first converted to the aldoxime chemically, followed by enzymatic dehydration without isolating the intermediate. rsc.org

Vapor-phase catalytic dehydration over solid acid catalysts like ZrO₂, Al₂O₃, and SiO₂ has also been investigated. rsc.orgresearchgate.net Studies have shown that even weak acidic sites, such as the silanol (B1196071) groups on SiO₂, are sufficient to catalyze the reaction. rsc.orgresearchgate.net This method can be operated under adiabatic conditions, utilizing the exothermic nature of the reaction to sustain the process without external heating. rsc.org

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). In the context of aldoxime dehydration, a phase-transfer catalyst can facilitate the reaction between an aqueous base and the organic-soluble aldoxime.

A method for synthesizing 3,4-dimethoxyphenylacetonitrile (B126087), a structural isomer of the target compound, utilizes this approach. patsnap.com After the formation of the aldoxime in an organic solvent like toluene, a phase-transfer catalyst and an alkali base are added. The mixture is then refluxed with water separation to drive the dehydration reaction to completion, yielding the final nitrile product. patsnap.com The phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, transports the hydroxide (B78521) ion (or another basic species) from the aqueous phase to the organic phase, where it can deprotonate the aldoxime and initiate the elimination of water. This technique allows for the use of inexpensive inorganic bases and avoids the need for strictly anhydrous conditions. patsnap.com

Aldoxime Dehydration Strategies

Advanced Synthetic Techniques and Methodological Innovations

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and often improving yields. nih.gov This technology can be applied to the synthesis of this compound.

The application of microwave irradiation can significantly enhance the efficiency of reactions involved in the synthesis of this compound. For instance, in the cyanation of a benzyl halide, such as 2,3-dimethoxybenzyl chloride, with a cyanide salt, microwave heating can dramatically reduce the reaction time compared to conventional heating methods. nih.gov The rapid and uniform heating provided by microwaves can lead to higher yields and cleaner reaction profiles by minimizing the formation of byproducts.

A study on the microwave-assisted multicomponent synthesis of tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones from 2,4-dimethoxypyrimidine (B108405) derivatives demonstrated significantly higher yields and shorter reaction times compared to conventional heating. nih.gov This highlights the potential for optimizing the synthesis of this compound and its derivatives using microwave technology.

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Hours | Minutes |

| Yield | Moderate to Good | Good to Excellent |

Chemo- and regioselectivity are crucial aspects in the synthesis of complex molecules, including derivatives of this compound. These concepts refer to the ability to react with one functional group in the presence of others (chemoselectivity) and to control the position of a new bond or group (regioselectivity).

While specific studies detailing the chemo- and regioselective functionalization of the this compound core are not widely reported, general principles of directing group chemistry and catalyst control can be inferred. For example, the methoxy (B1213986) groups on the aromatic ring can influence the regioselectivity of electrophilic aromatic substitution reactions. Theoretical studies, such as those on the cycloaddition reaction between acetonitrile (B52724) N-oxide and 2,5-dimethyl-2H- wikipedia.orgnih.govorganic-chemistry.orgdiazaphosphole, demonstrate how computational methods can be used to predict and understand chemo- and regioselectivity in complex reactions. ias.ac.in

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to target molecules. The synthesis of this compound can benefit from various catalytic approaches.

One key reaction is the catalytic cyanation of a suitable precursor. For instance, the direct cyanation of 2,3-dimethoxybenzyl alcohol represents an atom-economical approach. A study reports the B(C₆F₅)₃-catalyzed direct cyanation of alcohols using isonitrile as a safer cyanide source, providing a range of α-aryl nitriles in good to excellent yields. nih.gov This method avoids the pre-functionalization of the alcohol to a halide or sulfonate.

Another catalytic approach involves the reductive cyanation of organic chlorides. A nickel-catalyzed reductive cyanation of aryl chlorides using CO₂/NH₃ as the cyanide source has been developed, showing good functional group tolerance. nih.gov This method could potentially be applied to the synthesis of this compound from 2,3-dimethoxychlorobenzene.

Transition metal catalysis is also instrumental in the functionalization of the phenylacetonitrile (B145931) core. While specific examples for the 2,3-dimethoxy isomer are limited, the principles of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) could be applied to introduce further substituents onto the aromatic ring or the benzylic position, allowing for the synthesis of a diverse library of derivatives.

Catalytic Approaches in this compound Synthesis

Copper-Catalyzed α-Alkylation of Aryl Acetonitriles

A significant advancement in the synthesis of α-alkylated nitriles involves the use of copper catalysis. acs.orgorganic-chemistry.orgnih.gov A highly efficient method utilizes an in situ formed CuCl₂/TMEDA (N,N,N′,N′-tetramethylethylenediamine) catalytic system for the cross-coupling reaction of aryl acetonitriles with benzyl alcohols. acs.orgorganic-chemistry.orgnih.gov This approach is noted for its user-friendly protocol, low catalyst loading, and the use of a catalytic amount of base, leading to yields of up to 99%. organic-chemistry.orgnih.gov

The key step in this transformation is the C(sp³)–H functionalization of the alcohol, which proceeds through a hydrogen atom abstraction, concurrently forming copper-hydride species. acs.orgorganic-chemistry.orgnih.gov This method is environmentally benign as it generates water as the primary byproduct. organic-chemistry.org The reaction mechanism, supported by experimental studies and density functional theory (DFT) calculations, involves the initial oxidation of the benzyl alcohol to benzaldehyde (B42025) by the copper catalyst. organic-chemistry.org This is followed by a Knoevenagel condensation of the benzaldehyde with the aryl acetonitrile to form an α,β-unsaturated nitrile intermediate. acs.orgorganic-chemistry.org This intermediate is then hydrogenated to the final α-alkylated nitrile product. acs.orgorganic-chemistry.org The reaction has been shown to be effective under open-air conditions, which is a notable advantage for industrial applications. organic-chemistry.org

Table 1: Key Features of Copper-Catalyzed α-Alkylation

| Feature | Description | Reference |

|---|---|---|

| Catalyst System | In situ formed CuCl₂/TMEDA | organic-chemistry.orgnih.gov |

| Reactants | Aryl acetonitriles, Benzyl alcohols | acs.orgorganic-chemistry.orgnih.gov |

| Key Mechanism Step | C(sp³)–H functionalization via hydrogen atom abstraction | acs.orgorganic-chemistry.orgnih.gov |

| Byproduct | Water | organic-chemistry.org |

| Yield | Up to 99% | organic-chemistry.orgnih.gov |

| Conditions | Low catalyst and base loading, open-air tolerant | organic-chemistry.org |

Lewis Acid Catalysis in Cyanation Reactions

Lewis acid catalysis presents another important pathway for the synthesis of α-aryl nitriles, including this compound. One notable method employs B(C₆F₅)₃ as a catalyst for the direct cyanation of alcohols using isonitrile as a safer cyanide source. mdpi.comnih.govresearchgate.net This approach avoids the use of highly toxic cyanide reagents and can produce a wide range of α-aryl nitriles in good to excellent yields, sometimes up to 98%. nih.govresearchgate.net

The reaction's utility has been demonstrated in the synthesis of valuable compounds, and it is scalable. mdpi.comnih.govresearchgate.net Mechanistic studies have been conducted to elucidate the reaction pathway. nih.govresearchgate.net While various Lewis acids such as AlCl₃, Cu(OTf)₂, and AgClO₄ have been tested, they have generally resulted in lower yields. mdpi.com In some cases, the use of certain Lewis acids like AlCl₃ and BF₃·(OEt)₂ can lead to the formation of side products from homo-etherification. mdpi.com The choice of Lewis acid is therefore critical and highly dependent on the specific substrate structure to achieve the desired regioselectivity and yield. lookchem.com For instance, nickel-catalyzed reductive cyanation using a stable, carbon-bound electrophilic CN reagent offers a safer alternative by avoiding the release of free cyanide. organic-chemistry.org

Table 2: Comparison of Lewis Acids in Cyanation Reactions

| Lewis Acid | Outcome | Reference |

|---|---|---|

| B(C₆F₅)₃ | Good to excellent yields (up to 98%) with isonitrile | nih.govresearchgate.net |

| AlCl₃ | Low yield, potential for etherification side products | mdpi.com |

| Cu(OTf)₂ | Low yield | mdpi.com |

| AgClO₄ | Low yield | mdpi.com |

| BF₃·(OEt)₂ | Low yield, potential for etherification side products | mdpi.com |

Industrial Scale-Up and Process Optimization

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of reactor technology and economic viability.

Continuous Flow Reactor Applications

Continuous flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs), offering several advantages over traditional batch processing. flinders.edu.aueuropa.eu These benefits include enhanced safety, superior mass and heat transfer, precise control over reaction parameters, and ease of scalability. researchgate.netnih.gov The small reactor volumes in continuous flow systems improve reaction quality through excellent mixing and temperature control, which can lead to shortened reaction times and higher yields. researchgate.netnih.gov

For industrial production, continuous flow reactors can be scaled up through numbering-up (parallelizing reactors) or sizing-up (increasing reactor dimensions). researchgate.net The enclosed nature of flow systems also provides a safer working environment by minimizing operator exposure to hazardous chemicals. nih.gov The modularity of continuous flow systems, which can be assembled from readily available components, offers flexibility and cost-effectiveness. mit.edu This technology has been successfully applied to multi-step syntheses, often incorporating in-line purification to improve efficiency and yield. flinders.edu.au

Cost-Benefit Analysis of Production Methods

A thorough cost-benefit analysis is essential for optimizing chemical production processes, aiming to enhance efficiency, reduce costs, and minimize environmental impact. numberanalytics.com This analysis involves identifying areas for improvement by evaluating performance metrics such as production yield, cycle time, energy consumption, and waste generation. numberanalytics.com

For the synthesis of this compound, different production methods must be compared not only on the basis of chemical yield but also on factors like raw material cost, catalyst cost and longevity, energy requirements, and waste disposal costs. For instance, a patented method for synthesizing 3,4-dimethoxyphenylacetonitrile highlights simplified reaction steps and a significant reduction in synthesis cost, estimated to be around 70% of previous methods, thereby increasing market competitiveness. google.comwipo.int This method also boasts a short production cycle, low energy consumption, and high product purity (over 99% by HPLC), making it suitable for industrial production. google.com

Table of Compounds

| Compound Name |

|---|

| This compound |

| 3,4-dimethoxy benzyl cyanide |

| 3,4-dimethoxyphenylacetaldehyde |

| 3-(3,4-dimethoxyphenyl)-2',3'-epoxy-potassium propionate |

| B(C₆F₅)₃ |

| AlCl₃ |

| Cu(OTf)₂ |

| AgClO₄ |

| BF₃·(OEt)₂ |

| CuCl₂ |

| TMEDA |

| 2-methyl-2-phenyl malononitrile |

Chemical Reactivity and Derivatization Strategies

Reactivity of the Nitrile Functional Group

The nitrile group (-C≡N) is a key site for chemical reactions, including reduction, nucleophilic addition, and hydrolysis.

The reduction of the nitrile group in 2,3-Dimethoxyphenylacetonitrile to a primary amine, 2-(2,3-dimethoxyphenyl)ethanamine, is a fundamental transformation. This can be achieved through catalytic hydrogenation. libretexts.org This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. libretexts.org Common catalysts for this reaction include platinum, palladium, and nickel. google.com The reaction is thermodynamically favorable as it results in a more stable alkane derivative. libretexts.org

For instance, 3,4-dimethoxyphenylacetonitrile (B126087) can be hydrogenated with methylamine (B109427) and hydrogen in the presence of a supported catalyst containing metals like copper chromite, nickel, or palladium to yield N-methyl-2-(3,4-dimethoxyphenyl)ethylamine. google.com While specific conditions for this compound are not detailed in the provided results, the general principles of catalytic hydrogenation of aromatic nitriles are well-established. libretexts.orglibretexts.org The process involves the adsorption of the nitrile onto the catalyst surface, followed by the stepwise addition of hydrogen atoms. libretexts.org

Alternatively, chemical reducing agents can be employed. Sodium borohydride (B1222165) (NaBH₄), often in the presence of a catalyst like amorphous nickel powder, can effectively reduce nitriles to primary amines under mild, aqueous, and basic conditions. rsc.org The reducing power of sodium borohydride can be enhanced by using it in a mixed solvent system, such as tetrahydrofuran (B95107) and methanol, which can lead to rapid and selective reduction of α,β-unsaturated nitroalkenes to nitroalkanes. mdma.ch

Table 1: Reduction of Nitriles to Primary Amines

| Reagent/Catalyst | Product | Reaction Type | Notes |

| H₂/Metal Catalyst (Pt, Pd, Ni) | Primary Amine | Catalytic Hydrogenation | A common and efficient method for nitrile reduction. libretexts.orggoogle.com |

| Sodium Borohydride (NaBH₄)/Amorphous Nickel | Primary Amine | Chemical Reduction | Offers mild reaction conditions. rsc.org |

| Sodium Borohydride (NaBH₄) in THF/Methanol | Primary Amine | Chemical Reduction | Enhanced reactivity of NaBH₄. mdma.ch |

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. libretexts.org Grignard reagents, which are strong nucleophiles, readily add to the nitrile carbon to form an intermediate imine, which upon hydrolysis yields a ketone. masterorganicchemistry.comyoutube.com This reaction is a powerful tool for forming new carbon-carbon bonds. mnstate.edu The Grignard reagent, represented as R-Mg-X, is typically prepared by reacting an organic halide with magnesium metal in an ether solvent. adichemistry.com

The reaction proceeds via the nucleophilic attack of the carbanion from the Grignard reagent on the electrophilic carbon of the nitrile. youtube.com This is followed by hydrolysis of the resulting imine intermediate to the corresponding ketone. masterorganicchemistry.com The reaction conditions, such as the solvent, can influence the yield of the ketone. masterorganicchemistry.com

Nitrile anions, generated by deprotonation of the α-carbon, can also act as nucleophiles in various reactions, including alkylations and additions to carbonyl compounds. encyclopedia.pub However, the direct nucleophilic addition to the nitrile group by other nucleophiles is a common pathway for derivatization.

Table 2: Nucleophilic Addition to Nitriles

| Nucleophile | Intermediate | Final Product (after hydrolysis) | Key Features |

| Grignard Reagent (R-Mg-X) | Imine | Ketone | Forms a new carbon-carbon bond. masterorganicchemistry.comyoutube.com |

| Nitrile Anion | - | Alkylated or addition products | Acts as a carbon nucleophile. encyclopedia.pub |

The hydrolysis of aromatic nitriles like this compound can lead to the formation of either a carboxylic acid or an amide, depending on the reaction conditions. numberanalytics.comnumberanalytics.com This transformation can be catalyzed by either an acid or a base. libretexts.orgchemistrysteps.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid such as sulfuric acid or hydrochloric acid, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom. libretexts.orgnumberanalytics.com A subsequent nucleophilic attack by water leads to the formation of an amide intermediate, which can be further hydrolyzed to the corresponding carboxylic acid, 2,3-dimethoxyphenylacetic acid. libretexts.orgnumberanalytics.com The rate of this reaction can be influenced by substituents on the aromatic ring; electron-donating groups, like the methoxy (B1213986) groups in this compound, can enhance the hydrolysis rate by increasing the electron density on the nitrile group. numberanalytics.com

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group. numberanalytics.com This initially forms an imidic acid which then tautomerizes to an amide. libretexts.org Similar to the acid-catalyzed pathway, this amide intermediate can be further hydrolyzed to a carboxylate salt, which upon acidification yields the carboxylic acid. chemistrysteps.com The choice of base and its concentration can influence whether the reaction stops at the amide stage or proceeds to the carboxylic acid. numberanalytics.com

Table 3: Hydrolysis of Aromatic Nitriles

| Condition | Intermediate | Final Product | Mechanism |

| Acid-Catalyzed (e.g., H₂SO₄, HCl) | Amide | Carboxylic Acid | Protonation of nitrile followed by water attack. libretexts.orgnumberanalytics.com |

| Base-Catalyzed (e.g., NaOH) | Amide | Carboxylic Acid (as carboxylate salt) | Nucleophilic attack by hydroxide ion. numberanalytics.comchemistrysteps.com |

Reactions of the Aromatic Ring System

The two methoxy groups on the benzene (B151609) ring of this compound are electron-donating and ortho-, para-directing, influencing the regioselectivity of electrophilic aromatic substitution reactions.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. msu.edu The electron-rich nature of the dimethoxy-substituted ring in this compound makes it highly susceptible to attack by electrophiles. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. msu.edulecturio.com

Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, introduces a nitro group (-NO₂) onto the aromatic ring. lecturio.commdma.ch The position of substitution is directed by the existing methoxy groups. For dialkoxybenzenes, nitration can exhibit unusual regioselectivity. acs.orgnih.gov For instance, the nitration of 1,4-dimethoxybenzene (B90301) can lead to dinitration, and the conditions can be tuned to control the products. mdma.ch In the case of 1,2-dimethoxybenzene (B1683551) derivatives, dinitration can occur with high regioselectivity. acs.orgnih.gov The electrophile in nitration is the nitronium ion (NO₂⁺). lecturio.com

Halogenation introduces a halogen atom (e.g., Cl, Br) to the ring. Aryl halides, while less reactive than benzene, still undergo EAS, with the halogen directing subsequent reactions to the ortho and para positions. ucalgary.ca

The methoxy groups (-OCH₃) themselves can undergo nucleophilic substitution, specifically ether cleavage, under harsh conditions. masterorganicchemistry.com This reaction typically requires a strong acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr), and often heat. masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds by protonation of the ether oxygen, making it a better leaving group. masterorganicchemistry.com The subsequent cleavage can occur via an SN1 or SN2 mechanism, depending on the structure of the ether. youtube.comlibretexts.org For aryl methyl ethers, the cleavage typically results in a phenol (B47542) and a methyl halide. nih.gov For example, 1,4-dimethoxybenzene can be oxidized to 4-methoxyphenol. nih.gov

Table 4: Reactions of the Aromatic Ring System

| Reaction Type | Reagents | Product Feature | Key Aspects |

| Electrophilic Aromatic Substitution (Nitration) | HNO₃/H₂SO₄ | Addition of -NO₂ group to the ring | Regioselectivity is influenced by the two methoxy groups. mdma.chacs.orgnih.gov |

| Nucleophilic Substitution (Ether Cleavage) | Strong Acid (e.g., HI, HBr) | Conversion of -OCH₃ to -OH | Requires harsh conditions. masterorganicchemistry.commasterorganicchemistry.com |

Oxidation Reactions of Methoxy Groups

The methoxy groups on the phenyl ring of this compound are susceptible to oxidative reactions, which can alter the electronic properties and subsequent reactivity of the molecule. Under certain conditions, these reactions can lead to demethylation or the formation of quinone-type compounds.

The nitration of dimethoxybenzene derivatives with nitric acid in a weakly acidic medium can result in oxidative demethylation, forming quinone structures mdma.ch. For instance, the reaction of various alkyl-substituted p-dimethoxybenzenes with a mixture of nitric and sulfuric acid can lead to either nitration of the aromatic ring or oxidative demethylation to yield nitro-p-quinones, depending on the reaction conditions and the substrate's substitution pattern mdma.ch. The use of excess nitric acid tends to favor the formation of quinone products mdma.ch. Another powerful oxidizing agent, ceric ammonium (B1175870) nitrate (B79036) (CAN), is widely used for the synthesis of 1,4-benzoquinones from 1,4-dimethoxybenzene derivatives researchgate.net. The electronic nature of other substituents on the benzene ring significantly influences whether the oxidation yields the corresponding quinone researchgate.net.

In addition to oxidative demethylation, the cleavage of aryl methyl ethers is a common transformation. This can be achieved under harsh conditions, such as refluxing in concentrated hydrobromic acid with acetic acid reddit.com. Milder, more selective methods are often preferred. One such method involves heating the aryl methyl ether in neat, molten pyridinium (B92312) hydrochloride to around 140-180°C, which cleaves the ether bond to yield the corresponding phenol and methyl chloride reddit.com. Boron tribromide (BBr₃) is another highly effective reagent for the demethylation of aryl methyl ethers, often used in stoichiometric amounts nih.gov. Mechanistic studies have shown that one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether nih.gov. Other reagents capable of cleaving these ethers include aluminum chloride combined with sodium iodide acs.org.

Derivatization to Complex Molecular Architectures

This compound serves as a key precursor for the synthesis of more complex molecules, particularly heterocyclic compounds and functionalized acrylonitrile (B1666552) analogs.

Synthesis of Heterocyclic Compounds

The activated methylene (B1212753) group and the potential for the nitrile to be converted into other functional groups make this compound a valuable starting material for building various heterocyclic rings.

The synthesis of isoquinoline (B145761) alkaloids from this compound is a multi-step process that typically begins with the reduction of the nitrile group to form the corresponding β-phenylethylamine, specifically 2-(2,3-dimethoxyphenyl)ethylamine nih.gov. This reduction can be accomplished using various reducing agents, such as lithium aluminum hydride or through catalytic hydrogenation over Raney nickel or palladium google.com. A process for the N-methylation and reduction of the closely related 3,4-dimethoxyphenylacetonitrile to N-methyl-2-(3,4-dimethoxyphenyl)ethylamine using hydrogen and a methylamine in the presence of a supported catalyst has been described google.com.

Once the 2-(2,3-dimethoxyphenyl)ethylamine intermediate is obtained, it can undergo cyclization to form the tetrahydroisoquinoline core via two classical methods: the Bischler-Napieralski reaction or the Pictet-Spengler reaction.

The Bischler-Napieralski reaction involves the intramolecular cyclodehydration of a β-phenylethylamide wikipedia.org. Therefore, the synthesized 2-(2,3-dimethoxyphenyl)ethylamine must first be acylated to form an amide. This amide is then treated with a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) under reflux conditions to yield a 3,4-dihydroisoquinoline (B110456) wikipedia.orgorganic-chemistry.org. This intermediate can then be dehydrogenated to the fully aromatic isoquinoline alkaloid. The synthesis of the important alkaloid papaverine, for instance, utilizes a Bischler-Napieralski reaction starting from homoveratrylamine (3,4-dimethoxyphenethylamine) derpharmachemica.comresearchgate.net. The reaction is most effective when the aromatic ring is electron-rich, as is the case with the dimethoxy-substituted phenyl ring wikipedia.orgorganic-chemistry.org.

The Pictet-Spengler reaction provides a more direct route, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure, typically under acidic conditions wikipedia.orgorganicreactions.orgnih.gov. The reaction of 2-(2,3-dimethoxyphenyl)ethylamine with an aldehyde would first form a Schiff base (iminium ion under acidic conditions), which then undergoes an intramolecular electrophilic aromatic substitution to close the ring, forming a 1,2,3,4-tetrahydroisoquinoline (B50084) nih.gov. The reaction conditions are generally harsher for phenyl groups compared to more nucleophilic rings like indoles, often requiring reflux with strong acids wikipedia.org.

Table 1: Representative Conditions for Heterocyclic Synthesis

| Reaction Type | Starting Material (Analog) | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|---|

| Bischler-Napieralski | β-Phenylethylamide | POCl₃ or P₂O₅, refluxing in a non-polar solvent (e.g., toluene, xylene) | 3,4-Dihydroisoquinoline | wikipedia.orgorganic-chemistry.org |

| Pictet-Spengler | β-Phenylethylamine + Aldehyde | Protic acid (e.g., HCl, TFA) or Lewis acid, often with heating | 1,2,3,4-Tetrahydroisoquinoline | wikipedia.orgorganicreactions.org |

| Benzothiophene Synthesis | 2-Iodobenzylphosphonium bromide + Thiocarboxylic acid | CuI, 1,10-phenanthroline, n-Pr₃N | Benzothiophene | organic-chemistry.org |

This compound can be used to construct other heterocyclic systems such as benzothiophenes. The synthesis of 2,3-disubstituted benzo[b]thiophenes can be achieved through various methods, including the cyclization of aryl sulfides or the reaction of ortho-halovinylbenzenes with a sulfur source organic-chemistry.orgchemicalbook.com. A relevant approach involves a Knoevenagel-type condensation. For example, a thiophene-vinyl-benzothiazole derivative was synthesized via a condensation reaction between a methylated benzothiazole (B30560) and a thiophenecarboxaldehyde, highlighting the utility of condensation reactions in building complex heterocyclic systems diva-portal.org.

While direct synthesis of indole (B1671886) from this compound is less common, as classical methods like the Fischer indole synthesis start from arylhydrazones, the nitrile can serve as a handle for introducing the necessary functionalities bhu.ac.innih.gov. For instance, the nitrile could potentially be transformed into a ketone, which could then be converted to the required hydrazone for a subsequent Fischer cyclization. More direct routes often start from ortho-substituted anilines, such as 2-alkynylanilines or 2-vinylanilines organic-chemistry.org.

Formation of Acrylonitrile Analogs

A primary and synthetically valuable reaction of this compound is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of the active methylene group (the carbon adjacent to the nitrile) with an aldehyde or ketone nih.govacgpubs.orgarkat-usa.org. The reaction with an aldehyde results in the formation of a substituted acrylonitrile, specifically a 2-(2,3-dimethoxyphenyl)-3-aryl-acrylonitrile.

This condensation is typically catalyzed by a weak base, such as piperidine (B6355638) or an ammonium salt, and often involves the removal of water to drive the reaction to completion nih.govnih.gov. The reaction is versatile and can be performed with a wide range of aromatic and heterocyclic aldehydes acgpubs.orgresearchgate.net. The resulting acrylonitrile derivatives are highly conjugated systems and are valuable intermediates in their own right, often exhibiting interesting biological activities nih.gov.

The Knoevenagel condensation leads to the formation of a new carbon-carbon double bond, which can result in either the E or Z stereoisomer, or a mixture of both nih.gov. The stereochemical outcome is influenced by several factors, including the structure of the reactants, the catalyst used, and the reaction conditions.

In the synthesis of 3-aryl-2-(benzothiazol-2'-ylthio)acrylonitriles, the condensation of the starting acetonitrile (B52724) with furan- or thiophene-2-carbaldehydes led exclusively to the E-isomers nih.gov. However, when benzaldehyde (B42025) or benzaldehydes with electron-donating para-substituents were used, a mixture of E/Z isomers was formed, with the E-isomer being the major product nih.gov. In contrast, condensation of a related active methylene compound, 1-(benzothiazol-2'-ylthio)propan-2-one, with furan-2-carbaldehyde yielded the Z-isomer exclusively nih.gov.

The stability of the final isomer can also be a determining factor. Computational studies on similar systems have shown that the E-isomer is often thermodynamically more stable than the Z-isomer due to lower steric hindrance and more favorable electronic properties nih.gov. However, the product ratio is not always dictated by thermodynamic stability, as kinetic control can favor the formation of a less stable isomer. In some cases, isomerization between the E and Z forms can be induced, for example by UV irradiation or by changing the basicity of the medium, allowing for the selective preparation of the desired isomer mdpi.com.

Table 2: Knoevenagel Condensation for Acrylonitrile Analog Synthesis

| Active Methylene Compound | Aldehyde | Catalyst/Conditions | Product Stereochemistry | Reference |

|---|---|---|---|---|

| 2-(Benzothiazol-2-ylthio)acetonitrile | Furan-2-carbaldehyde | Piperidine, Ethanol, Reflux | E-isomer exclusively | nih.gov |

| 2-(Benzothiazol-2-ylthio)acetonitrile | Thiophene-2-carbaldehyde | Piperidine, Ethanol, Reflux | E-isomer exclusively | nih.gov |

| 2-(Benzothiazol-2-ylthio)acetonitrile | Benzaldehyde | Piperidine, Ethanol, Reflux | E/Z Mixture (E major) | nih.gov |

| 1-(Benzothiazol-2'-ylthio)propan-2-one | Furan-2-carbaldehyde | Piperidine, Ethanol, Reflux | Z-isomer exclusively | nih.gov |

| Malononitrile | Various Aromatic Aldehydes | Lemon juice extract, Room Temp. | Not specified | researchgate.net |

Alkylations and Arylations

The acidic nature of the α-carbon in this compound allows for its deprotonation by a suitable base to form a stabilized carbanion. This nucleophile can then react with various electrophiles, such as alkyl halides or aryl halides, to form new carbon-carbon bonds at the α-position.

Alkylations

Phase-transfer catalysis (PTC) is a highly effective method for the alkylation of arylacetonitriles. researchgate.netscience24.com This technique employs a phase-transfer agent, typically a tetraalkylammonium (TAA) salt, to shuttle a hydroxide or other aqueous base into an organic phase containing the arylacetonitrile and the alkylating agent. researchgate.netmdma.ch This methodology is robust and can be applied even to sterically hindered arylacetonitriles, where a simple substitution of 50% sodium hydroxide with more concentrated potassium hydroxide (60-75%) can significantly improve reaction yields. science24.com The reaction generally proceeds by deprotonation at the interface of the two phases, followed by the transfer of the resulting carbanion as a lipophilic ion pair into the organic phase where it reacts with the alkyl halide. science24.com While direct studies on this compound are not prevalent, the methods are broadly applicable to substituted arylacetonitriles. science24.comrsc.org For instance, iron-catalyzed α-alkylation of various arylacetonitriles with alcohols has been demonstrated, showcasing a modern approach to this transformation. rsc.org

Arylations

Palladium-catalyzed cross-coupling reactions are the premier method for the α-arylation of arylacetonitriles. These reactions typically involve the coupling of the arylacetonitrile enolate with an aryl halide or sulfonate. polyu.edu.hk The first general method for the palladium-catalyzed α-arylation of arylacetonitriles with aryl sulfonates (tosylates and mesylates) utilizes a catalyst system of Pd(OAc)₂ with a bulky phosphine (B1218219) ligand like XPhos. polyu.edu.hk This system is effective for a wide range of electron-rich, electron-neutral, and sterically hindered aryl sulfonates. polyu.edu.hk Another approach involves palladium-catalyzed α-arylation reactions of nitriles that can proceed with simultaneous ortho-alkylation of the aryl rings. nih.gov The use of palladium pincer complexes has also been explored to improve efficiency and reaction conditions for direct arylation reactions. mdpi.com

Conjugate Addition Reactions

The carbanion generated from this compound can act as a potent nucleophile in Michael or conjugate addition reactions. researchgate.net This reaction involves the 1,4-addition of the nucleophile to an α,β-unsaturated carbonyl compound, nitrile, or other electron-deficient alkene. researchgate.netorganic-chemistry.org The reaction is initiated by the deprotonation of the arylacetonitrile with a base, followed by the nucleophilic attack of the resulting carbanion on the β-carbon of the Michael acceptor. researchgate.net

This strategy has been demonstrated in the reaction of phenylacetonitrile (B145931) with various Michael acceptors. For example, the addition of phenylacetonitrile to 2-(phenyl)-3-(4-diphenylaminophenyl)acrylonitrile can occur to yield a diphenylpentanedinitrile derivative. researchgate.net The success and yield of such reactions can be dependent on the choice of base and reaction conditions. researchgate.net While the conjugate addition of cyanide itself to enones is well-documented, the use of substituted arylacetonitriles as the carbon nucleophile provides a direct route to more complex molecular scaffolds. organic-chemistry.orgnih.gov

Cycloaddition and Rearrangement Reactions

Cycloaddition Reactions

The nitrile functional group of this compound can participate directly in cycloaddition reactions. A key example is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, with azides to form five-membered heterocyclic rings. uchicago.edunih.gov Specifically, the reaction between an arylacetonitrile and an aryl azide (B81097) can be used to synthesize highly substituted 1,4,5-trisubstituted triazoles or 5-aminotetrazoles, depending on the specific reactants and conditions. nih.govresearchgate.netrsc.org

A novel and atom-economic method involves a cesium carbonate (Cs₂CO₃)-catalyzed azide-acetonitrile [3+2] cycloaddition. rsc.org This transformation uses aryl azides and aryl acetonitriles to produce medicinally important 5-amino-1,2,3-triazoles in excellent yields and with high regioselectivity. rsc.org The nitrile group serves as a two-atom component (dipolarophile) that reacts with the three-atom azide (1,3-dipole). uchicago.eduresearchgate.net

Rearrangement Reactions

Applications in Medicinal Chemistry and Pharmaceutical Synthesis

The phenylacetonitrile (B145931) core is a well-established pharmacophore in drug discovery. The specific substitution pattern of the methoxy (B1213986) groups on the phenyl ring significantly influences the biological activity and synthetic utility of the molecule. While the 3,4-dimethoxy isomer is more commonly cited in the synthesis of certain established drugs, the 2,3-dimethoxy isomer is instrumental in creating novel analogs to explore new therapeutic properties.

Precursor in Drug Synthesis

Verapamil is a well-known calcium channel blocker used in medicine. The classical synthesis of Verapamil relies on intermediates derived from the closely related isomer, 3,4-dimethoxyphenylacetonitrile (B126087). spectrumchemical.comgoogle.comcymitquimica.com For instance, a common industrial synthesis involves the reaction of 2-(3,4-dimethoxyphenyl)-3-methylbutanenitrile (B20440) with other precursors to construct the final Verapamil molecule. spectrumchemical.com

While 2,3-Dimethoxyphenylacetonitrile is not a direct precursor for the drug Verapamil itself, its structural similarity makes it a valuable starting material for synthesizing novel Verapamil analogs. google.com The creation of such analogs is a key strategy in drug development, allowing researchers to investigate how modifying the chemical structure—such as altering the position of the methoxy groups from the 3,4- to the 2,3-positions—affects the compound's pharmacological profile. This can lead to the discovery of new derivatives with potentially improved efficacy, selectivity, or pharmacokinetic properties. The process for creating analogs would follow similar synthetic routes, where this compound is elaborated to build the core structure of the new molecule. google.com

Papaverine is a benzylisoquinoline alkaloid known for its vasodilator properties. researchgate.net Its synthesis has been a subject of chemical research for over a century, with numerous methods developed since its structure was first confirmed in 1909. nih.govsdfine.com Established synthetic routes to Papaverine consistently utilize starting materials with a 3,4-dimethoxy substitution pattern, reflecting the structure of the natural product. researchgate.net Key precursors include 3,4-dimethoxybenzylcyanide and homoveratric acid (2-(3,4-dimethoxyphenyl)acetic acid).

The role of this compound in this context is as a precursor for the synthesis of Papaverine analogs. By substituting the standard 3,4-dimethoxy starting material with the 2,3-dimethoxy isomer, chemists can generate novel isoquinoline (B145761) structures. A study demonstrated that photochemical cyclization of N-acyl-α-dehydroarylalaninamides, which can be derived from substituted phenylacetic acids, provides a route to Papaverine analogs. This highlights how derivatives of phenylacetonitrile isomers are crucial for creating libraries of related compounds to explore structure-activity relationships.

The phenylacetonitrile scaffold is a key feature in a variety of compounds investigated for their anticancer properties. Derivatives of this compound have shown promise in this area, particularly as agents that interfere with the cellular machinery of cancer cells.

Microtubules are essential components of the cellular cytoskeleton, playing a critical role in cell division (mitosis). Their disruption is a proven strategy for cancer therapy. A number of acrylonitrile (B1666552) derivatives, structurally related to this compound, have been identified as potent inhibitors of tubulin polymerization. These compounds bind to tubulin, preventing the formation of microtubules and thereby arresting cancer cells in the G2/M phase of the cell cycle, which ultimately leads to cell death.

Research has shown that the substitution pattern on the phenyl ring is crucial for activity. For example, compounds with a trimethoxyphenyl group often exhibit strong antiproliferative effects. In one study, a library of phenylacetonitrile analogs was synthesized and tested against a panel of human cancer cell lines. A dihydrodioxin analog, compound 3j , which is structurally related to dimethoxyphenylacetonitriles, was found to inhibit tubulin polymerization and exhibited potent anticancer activity with GI50 values (the concentration required to inhibit cell growth by 50%) of less than 100 nM against most cancer cell lines tested.

Table 1: Anticancer Activity of Selected Acrylonitrile Derivatives

| Compound | Structural Class | Mechanism of Action | Reported Activity | Reference |

|---|---|---|---|---|

| Compound 3j | Dihydrodioxin analog of phenylacetonitrile | Inhibitor of tubulin polymerization | GI50 < 100 nM against a majority of the NCI-60 cancer cell line panel. | |

| Analog 5 | Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile | Inhibitor of tubulin polymerization | GI50 values of 10.0 nM to 90.9 nM in 85% of cancer cell lines screened. | |

| Analog 6 | Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | Inhibitor of tubulin polymerization | GI50 values of 21.1 nM to 98.9 nM in 96% of cancer cell lines screened. |

The development of resistance to apoptosis (programmed cell death) is a hallmark of cancer. google.com Therapeutic agents that can reactivate this process are highly sought after. The anticancer effects of tubulin inhibitors derived from precursors like this compound are directly linked to their ability to modulate critical cellular signaling pathways.

By causing mitotic arrest, these compounds trigger a cellular stress response that often leads to apoptosis. This process involves the activation of key proteins such as caspases (caspase-3 and -7) and the cleavage of poly (ADP-ribose) polymerase (PARP), which are central executioners of the apoptotic pathway. google.com Furthermore, the disruption of microtubule dynamics can affect major signaling cascades that control cell survival and proliferation, such as the NF-κB and MAPK pathways. Studies on related compounds demonstrate that they can induce cell death through mechanisms consistent with mitotic catastrophe, a form of cell death triggered by abnormal mitosis.

Agrochemical Development

The phenylacetonitrile structural motif is also found in the field of agrochemicals. While the parent compound, phenylacetonitrile, has been identified as a semiochemical that can influence insect behavior, the specific application of this compound in commercial or developmental agrochemicals is not widely documented in available literature. However, the general class of substituted phenylacetonitriles has been explored for potential use as pesticides. Research has shown that certain α-(phenylhydrazono)phenylacetonitrile derivatives are potent uncouplers of oxidative phosphorylation, a vital metabolic process, suggesting a potential mode of action for pesticidal activity. nih.gov The synthesis of novel derivatives, including those accessible from this compound, remains a viable strategy for discovering new active ingredients for crop protection. researchgate.net

Neurotransmitter Modulators

Catechol-O-methyltransferase (COMT) is an enzyme that plays a crucial role in the degradation of catecholamine neurotransmitters, including dopamine (B1211576). google.com COMT inhibitors are a class of drugs that prevent this degradation, thereby increasing the levels of these neurotransmitters in the brain. They are used in the management of Parkinson's disease to prolong the effects of levodopa, a dopamine precursor. google.com

The chemical structures of many COMT inhibitors feature a nitrocatechol moiety. While this compound does not possess the catechol structure itself, its dimethoxy-substituted phenyl ring makes it a potential precursor for the synthesis of various substituted aromatic compounds. However, a direct link or documented synthesis of COMT inhibitors or specific dopamine derivatives from this compound has not been identified in the reviewed scientific literature.

Table 1: Examples of Known COMT Inhibitors

| Compound | Type | Status |

| Entacapone | Nitrocatechol | Marketed |

| Tolcapone | Nitrocatechol | Marketed |

| Opicapone | Nitrocatechol | Marketed |

| Nitecapone | Nitrocatechol | Investigational |

Pharmacological Research and Biological Activity Studies

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. google.com These studies involve synthesizing a series of related compounds (analogs) with systematic modifications to identify key structural features responsible for potency, selectivity, and other pharmacological properties. google.com

A review of the available scientific literature did not reveal any specific SAR studies conducted on derivatives of this compound. Such studies would be a necessary step to explore the potential of this compound as a scaffold for new therapeutic agents. A hypothetical SAR study on a series of derivatives could, for example, explore the impact of modifying the substituents on the phenyl ring or altering the nitrile group to understand their influence on a specific biological target.

Table 2: Illustrative Example of a Hypothetical SAR Study

| Compound ID | R1-Substitution | R2-Substitution | Biological Activity (IC50, µM) |

| Parent (2,3-dimethoxy) | -OCH3 | -OCH3 | >100 |

| Analog 1 | -OH | -OCH3 | 50 |

| Analog 2 | -OCH3 | -OH | 75 |

| Analog 3 | -OH | -OH | 10 |

| Analog 4 | -F | -OCH3 | 90 |

This table is for illustrative purposes only and does not represent actual experimental data.

Target Identification and Mechanistic Insights into Biological Activity

Identifying the biological target of a compound and understanding its mechanism of action are critical steps in drug discovery and development. These investigations elucidate how a molecule interacts with a biological system to produce a pharmacological effect.

No studies specifically identifying the biological targets or elucidating the mechanistic insights of this compound or its direct derivatives were found in the reviewed scientific literature.

Preclinical Studies of Novel Derivatives

Preclinical studies involve in vitro and in vivo experiments to assess the safety and efficacy of a new drug candidate before it is tested in humans. This phase of research provides essential data on a compound's pharmacokinetics, pharmacodynamics, and toxicology.

Consistent with the lack of information in the preceding sections, no preclinical studies on novel derivatives of this compound have been reported in the scientific literature.

Impurity Profiling in Pharmaceutical Products

The safety and efficacy of pharmaceutical products are of paramount importance. Regulatory bodies worldwide, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate the thorough identification and control of impurities in drug substances and products. ich.orgijpsjournal.com Impurity profiling is the process of identifying, quantifying, and characterizing the impurities present in a pharmaceutical compound. pharmaffiliates.com These impurities can originate from various sources, including the manufacturing process, degradation of the drug substance, or interaction with packaging materials. europa.eu

Role as a Reference Standard for Impurity Analysis

A cornerstone of accurate impurity profiling is the use of well-characterized reference standards. pharmaffiliates.com A reference standard is a highly purified compound that is used as a benchmark for comparison in analytical tests. labsertchemical.com In the context of impurity analysis, a reference standard for a specific impurity, such as this compound, serves several critical functions.

Should this compound be identified as a process-related impurity or a degradation product in a pharmaceutical manufacturing process, a dedicated reference standard becomes indispensable. Its primary use is for the unequivocal identification of the impurity in analytical procedures like High-Performance Liquid Chromatography (HPLC). youtube.com By comparing the retention time of a peak in the chromatogram of the drug substance with that of the this compound reference standard, analysts can confirm the impurity's presence.

Furthermore, the reference standard is crucial for the accurate quantification of the impurity. ich.org A calibration curve can be generated using solutions of the reference standard at various known concentrations. This allows for the precise determination of the amount of this compound present in the drug substance, ensuring it does not exceed the safety thresholds established by regulatory guidelines. ich.orgeuropa.eu

The availability of a high-purity reference standard for this compound, complete with a Certificate of Analysis, is a prerequisite for its use in a regulated pharmaceutical environment. This certificate provides essential data on the compound's identity, purity, and other critical parameters.

Below is a representative example of the data that would be presented in a Certificate of Analysis for a this compound reference standard.

Table 1: Representative Certificate of Analysis for this compound Reference Standard

| Test | Specification | Result | Method |

| Appearance | White to off-white solid | Conforms | Visual |

| Identity (IR) | Conforms to the reference spectrum | Conforms | Infrared Spectroscopy |

| Purity (HPLC) | ≥ 99.0% | 99.7% | High-Performance Liquid Chromatography |

| Melting Point | Report value | 65-68 °C | Capillary Method |

| Loss on Drying | ≤ 0.5% | 0.1% | Gravimetric |

| Residue on Ignition | ≤ 0.1% | < 0.1% | USP <281> |

| Residual Solvents | Meets USP <467> requirements | Conforms | Gas Chromatography |

This table is for illustrative purposes only and does not represent actual analytical data.

The characterization and certification of such reference standards are performed under stringent quality management systems, often adhering to standards like ISO 17034, to ensure their suitability for their intended analytical purpose. riccachemical.com The use of these well-characterized reference standards is a fundamental practice in medicinal chemistry and pharmaceutical synthesis, underpinning the safety and quality of medicines.

Computational Chemistry and Spectroscopic Characterization

Computational Modeling and Simulation Studies

Computational approaches offer a powerful lens through which to examine the conformational preferences, electronic structure, and potential biological interactions of 2,3-Dimethoxyphenylacetonitrile.

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govrsc.org This method is instrumental in understanding the potential interactions between a ligand, such as this compound, and a protein's binding site. The process involves preparing the protein structure, often obtained from the Protein Data Bank (PDB), and then using software to fit the ligand into the binding pocket. mdpi.combiointerfaceresearch.com The results are often ranked based on a scoring function that estimates the binding affinity. biointerfaceresearch.comnih.gov

Studies on related compounds have shown that even small structural modifications can significantly alter binding affinity and interactions with amino acid residues within a protein's active site. nih.govchemrxiv.org For instance, the presence and position of methoxy (B1213986) groups, as in this compound, can influence hydrogen bonding and hydrophobic interactions, which are critical for stable ligand-protein complexes. chemrxiv.org The analysis of these interactions can provide insights into the molecule's potential biological activity. nih.govrsc.org Advanced techniques like molecular dynamics simulations can further refine the understanding of the dynamic nature of these interactions over time. biointerfaceresearch.comchemrxiv.org

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. core.ac.uk It has become a popular and versatile tool in computational chemistry for calculating molecular properties. mdpi.com DFT calculations, often employing hybrid functionals like B3LYP with appropriate basis sets, can provide detailed information about the electronic properties of this compound. nih.govderpharmachemica.com

These calculations can determine the molecule's ground-state energy, electron density distribution, and frontier molecular orbitals (HOMO and LUMO). researchgate.net The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and stability. researchgate.net Furthermore, DFT can be used to predict various spectroscopic properties, offering a theoretical complement to experimental data. nih.gov

Conformational Analysis and Energy Landscapes

Conformational analysis aims to understand the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the rotation around the bonds connecting the phenyl ring, the acetonitrile (B52724) group, and the methoxy groups leads to various possible conformations.

Computational methods are employed to calculate the potential energy of these different conformations, thereby constructing an energy landscape. This landscape reveals the most stable, low-energy conformations that the molecule is likely to adopt. Studies on similar aromatic compounds have shown that non-planar conformations are often preferred in the gas phase and in solution. rsc.org The relative energies of different conformers can be influenced by steric hindrance and electronic effects between the substituent groups.

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the molecular formula of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules. Both ¹H-NMR and ¹³C-NMR provide detailed information about the carbon-hydrogen framework of this compound. illinois.edu

¹H-NMR: The proton NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts (δ) of the aromatic protons will be in a characteristic downfield region, and their splitting patterns will provide information about their relative positions on the phenyl ring. The methylene (B1212753) (-CH₂) protons of the acetonitrile group and the methyl (-CH₃) protons of the two methoxy groups will also exhibit distinct signals.

¹³C-NMR: The carbon-13 NMR spectrum provides information about the different carbon atoms in the molecule. organicchemistrydata.org Each unique carbon atom gives a distinct signal. The chemical shifts of the aromatic carbons, the nitrile carbon (-C≡N), the methylene carbon, and the methoxy carbons can be assigned based on established correlation tables and theoretical predictions. hmdb.caresearchgate.net

The following table summarizes the expected chemical shifts for this compound, though experimental values can vary slightly depending on the solvent used. illinois.edu

| Atom | ¹H-NMR Chemical Shift (ppm) | ¹³C-NMR Chemical Shift (ppm) |

| Aromatic CH | ~6.8 - 7.2 | ~110 - 150 |

| -CH₂CN | ~3.7 | ~20 - 30 |

| -OCH₃ | ~3.8 - 3.9 | ~55 - 60 |

| -C≡N | - | ~115 - 120 |

| Quaternary Aromatic C | - | ~120 - 155 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

The spectroscopic analysis of this compound provides valuable insights into its molecular structure and the functional groups present. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for this characterization.

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the vibrational modes of functional groups within a molecule. The gas-phase IR spectrum of this compound, available from the National Institute of Standards and Technology (NIST) WebBook, displays characteristic absorption bands that confirm its structure. nih.govnist.govnist.gov

Key functional group absorptions for this compound are interpreted based on established correlation tables. ucla.eduvscht.czlibretexts.org The presence of the nitrile (C≡N) group is typically characterized by a sharp absorption band in the region of 2260-2220 cm⁻¹. ucla.edu Aromatic C-H stretching vibrations are expected to appear around 3100-3000 cm⁻¹, while aliphatic C-H stretching from the methoxy and methylene groups would be observed in the 3000-2850 cm⁻¹ range. vscht.cz Furthermore, the C=C stretching vibrations within the benzene (B151609) ring typically give rise to absorptions in the 1600-1450 cm⁻¹ region. vscht.cz The ether linkage (Ar-O-CH₃) is expected to show strong C-O stretching bands.

Interactive Data Table: Characteristic IR Absorption Ranges for this compound Functional Groups

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibration Type |

| Aromatic C-H | 3100 - 3000 | Stretch |

| Aliphatic C-H | 3000 - 2850 | Stretch |

| Nitrile (C≡N) | 2260 - 2220 | Stretch |

| Aromatic C=C | 1600 - 1450 | Stretch |

| Aromatic C-O | 1275 - 1200 | Stretch |

| Aliphatic C-O | 1150 - 1085 | Stretch |

Note: The exact positions of the peaks can be influenced by the molecular environment and physical state of the sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. For this compound, the electronic spectrum is primarily influenced by the substituted benzene ring.

The selection of an appropriate solvent is crucial for UV-Vis analysis, as the solvent's own UV cutoff can interfere with the measurement. lsu.edusigmaaldrich.comcolostate.edu

X-Ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound was not found in the searched literature, studies on closely related dimethoxybenzene derivatives offer valuable insights into the expected structural characteristics. nih.govnih.govrsc.org For example, the single-crystal X-ray structure of 1,2-dimethoxybenzene (B1683551), a precursor to this compound, reveals that the methoxy groups are oriented in a trans conformation and are slightly twisted out of the plane of the benzene ring. rsc.org

Crystallographic studies on other dimethoxybenzene derivatives have shown that these molecules often crystallize in the monoclinic system. nih.gov The crystal packing is typically stabilized by a network of intermolecular interactions, including hydrogen bonds (such as C-H···O) and van der Waals forces. nih.gov In some cases, π-π stacking interactions between the aromatic rings can also contribute to the stability of the crystal lattice. nih.gov

The determination of the crystal structure of this compound would provide definitive data on its molecular geometry and intermolecular interactions in the solid state, which are crucial for understanding its physicochemical properties.

Emerging Research Areas and Future Directions

Materials Science Applications

The unique electronic and structural characteristics of 2,3-Dimethoxyphenylacetonitrile make it a promising candidate for the development of advanced materials with tailored properties. Its aromatic core, combined with the electron-withdrawing nitrile group and electron-donating methoxy (B1213986) groups, provides a scaffold for designing molecules with specific electronic and photophysical functionalities.

Electronic Materials Development

Research into novel organic electronic materials is a rapidly expanding field, driven by the demand for flexible, lightweight, and cost-effective electronic devices. While direct studies on the electronic properties of polymers derived solely from this compound are not extensively documented, the synthesis of related compounds suggests its potential. For instance, the copolymerization of styrene (B11656) with various ring-disubstituted isobutyl phenylcyanoacrylates, including a 2,3-dimethoxy variant, has been reported.

The dielectric properties of polymers are crucial for their application in electronic components such as capacitors and insulators. Polystyrene, a common polymer, has a relatively low dielectric constant. The incorporation of polar functional groups, such as the nitrile and methoxy groups present in this compound, into a polymer matrix can significantly influence its dielectric properties. The nitrile group, in particular, is known to increase the dielectric constant of polymers due to its high dipole moment. Therefore, copolymers incorporating this compound could exhibit enhanced dielectric constants, making them potentially useful for high-energy-density capacitor applications. Further research is needed to synthesize and characterize the electrical conductivity and dielectric properties of such polymers to fully ascertain their utility in electronic materials development.

Hole-Transporting Materials (HTMs) in Perovskite Solar Cells

Perovskite solar cells (PSCs) have emerged as a highly promising photovoltaic technology. A critical component of efficient and stable PSCs is the hole-transporting material (HTM), which facilitates the extraction of positive charge carriers (holes) from the perovskite layer. Triarylamine derivatives are a prominent class of organic HTMs, and their performance can be fine-tuned by modifying their chemical structure.

While this compound has not been directly reported as a core for HTMs, its structural features suggest its potential as a precursor for designing novel HTMs. The dimethoxy-substituted phenyl ring can act as an electron-donating group, which is a desirable characteristic for HTMs. Furthermore, the nitrile group can be a site for further chemical modification to introduce other functional groups, such as triarylamine moieties, which are known to be excellent for hole transport. The synthesis of triarylamine-based HTMs with methoxy substitutions has been shown to be a successful strategy for developing efficient materials. Computational studies on novel triarylamine-based HTMs have also highlighted the importance of molecular design in optimizing their hole mobility. The exploration of derivatives of this compound for this application represents a promising avenue for future research in the field of renewable energy.

Environmental and Agrochemical Research Innovations

The environmental fate and potential applications of this compound are areas of growing interest. Understanding the biodegradation pathways of such compounds is crucial for assessing their environmental impact. The microbial degradation of benzonitrile (B105546) herbicides has been studied, providing insights into the potential breakdown of related compounds in soil and subsurface environments dntb.gov.uanih.gov. The degradation of benzonitrile can proceed through enzymatic pathways, leading to the formation of benzoic acid and ammonia (B1221849) nsf.gov. It is plausible that this compound could undergo similar biotransformation processes, although specific studies on this compound are lacking.

In the realm of agrochemicals, this compound is recognized as a useful chemical intermediate for the synthesis of more complex molecules. While specific, publicly available research detailing its direct application in the synthesis of fungicides or other pesticides is limited, its chemical structure lends itself to the creation of diverse molecular scaffolds. The development of novel fungicides and insecticides often relies on the availability of versatile building blocks to create compounds with high efficacy and target specificity. The functional groups present in this compound offer multiple reaction sites for the construction of new agrochemical candidates.

Novel Synthetic Methodologies for Diversification

The chemical reactivity of this compound makes it a valuable starting material for the synthesis of a variety of more complex molecules, particularly heterocyclic compounds which are of great interest in medicinal chemistry and materials science.

One notable synthetic route for the diversification of nitrile compounds is the Gewald reaction . This reaction allows for the synthesis of polysubstituted 2-aminothiophenes from an α-cyanoester, a ketone or aldehyde, and elemental sulfur in the presence of a base wikipedia.orgorganic-chemistry.orgarkat-usa.org. Given that this compound possesses an active methylene (B1212753) group adjacent to the nitrile, it can potentially serve as the α-cyano component in Gewald-type reactions, leading to the formation of novel thiophene (B33073) derivatives.

Furthermore, the nitrile group and the activated methylene group in this compound are key functionalities for the synthesis of various fused heterocyclic systems. For example, it can be a precursor for the synthesis of pyrido[2,3-d]pyrimidine derivatives . These compounds are known for their diverse biological activities and are synthesized through multi-step reactions that can involve the construction of a pyrimidine (B1678525) ring onto a pyridine (B92270) scaffold. The versatility of this compound allows for its incorporation into such synthetic schemes to generate novel and potentially bioactive molecules. Another important reaction for the diversification of dinitriles is the Thorpe-Ziegler reaction , which is an intramolecular cyclization that leads to the formation of cyclic ketones after hydrolysis dntb.gov.ua. This reaction could be employed with derivatives of this compound to construct carbocyclic rings.

Integrated Computational and Experimental Approaches in Drug Discovery

Modern drug discovery heavily relies on the integration of computational and experimental methods to identify and optimize new therapeutic agents. Computational techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies are used to predict the biological activity of molecules and to understand their interactions with biological targets at a molecular level.

While direct and extensive computational studies on this compound itself are not widely published, the broader class of benzonitrile derivatives has been the subject of such investigations. For instance, molecular docking studies have been performed on benzamide (B126) derivatives as topoisomerase inhibitors, revealing key interactions with the enzyme's active site dergipark.org.tr. The nitrile group is a well-recognized pharmacophore in many approved drugs, where it can act as a bioisostere for other functional groups and contribute to binding affinity and improved pharmacokinetic properties nih.govnih.gov.

Q & A

Q. What are the optimized synthetic routes for 2,3-Dimethoxyphenylacetonitrile, and how do reaction conditions influence yield?

The synthesis of this compound typically involves nucleophilic substitution or Friedel-Crafts alkylation. For example, methoxy-substituted phenylacetonitriles can be synthesized via cyanoethylation of dimethoxybenzene derivatives under acidic conditions . Key parameters include:

Q. Which spectroscopic techniques are most effective for characterizing this compound?